(5's,7's)-5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol
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Overview
Description
(5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3311~3,7~]decan]-6’-ol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control.
Chemical Reactions Analysis
Types of Reactions
(5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with comparable structural features and functional groups. Examples include:
- (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one
- (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-amine
Uniqueness
The uniqueness of (5’s,7’s)-5’,7’-dimethyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-ol lies in its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane]-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-12-7-15-9-13(2,11(12)17)10-16(8-12)14(15)5-3-4-6-14/h11,17H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEYCWUCWHGJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C34CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351917 |
Source
|
Record name | AC1LEKEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-35-1 |
Source
|
Record name | AC1LEKEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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